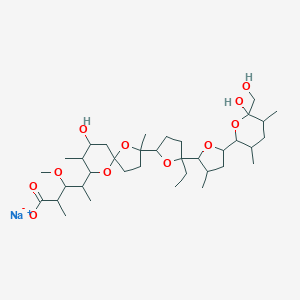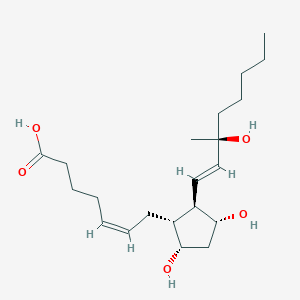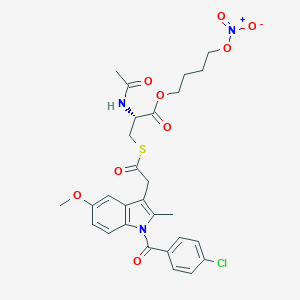
Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related dihydropyridine and pyrrole derivatives typically involves multi-step organic reactions that carefully introduce functional groups to construct the complex architecture of the target molecule. For instance, studies on the synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamide derivatives reveal methodologies that might be applicable to the synthesis of our target molecule. These derivatives are synthesized via sodium borohydride reduction, indicating the potential for similar reductive strategies in constructing the ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate molecule (Gangapuram & Redda, 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, has been characterized using NMR spectroscopy and GIAO DFT studies. These analyses provide valuable insights into the electronic structure, tautomerism, and stereochemistry of the molecule, which are critical for understanding the molecular behavior of our target compound. The characterization methods applied here can similarly be used to elucidate the structure of ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate (Lyčka et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of the compound can be inferred from studies on similar molecules. For instance, the reactivity of pyrrole derivatives towards nucleophiles and electrophiles, as well as their participation in various organic reactions, such as cyclizations and substitutions, provide a basis for predicting the behavior of our target molecule in synthetic and biological contexts. Studies on the antibacterial and immunobiological activity of related compounds also suggest potential applications of our compound in medicinal chemistry and drug development (Gein et al., 2016).
Wissenschaftliche Forschungsanwendungen
Ethyl carbamate (EC) or urethane is a compound of interest due to its occurrence in fermented foods and beverages and its designation as a Group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. Despite the focus on its toxicity and carcinogenicity, scientific research has explored various aspects of ethyl carbamate and its derivatives, particularly concerning their formation, detection, and methods to reduce their levels in food and beverages. This review discusses the research applications of ethyl carbamate derivatives, focusing on their analysis, formation mechanisms, and mitigation strategies, excluding information on drug use, dosage, and side effects.
Formation Mechanisms and Analysis
Ethyl carbamate is produced through several chemical mechanisms involving the reaction of urea with proteins like citrulline during fermentation and from cyanide and hydrocyanic acid via precursors such as cyanate. The understanding of these mechanisms is crucial for devising strategies to mitigate EC levels in consumables. Analytical strategies for EC determination involve gas chromatography coupled to mass spectrometry (GC–MS or GC–MS–MS), high-performance liquid chromatography (HPLC), and spectroscopic methods, providing a foundation for regulatory compliance and public health safeguarding (Weber & Sharypov, 2009).
Mitigation and Prevention Strategies
Research has focused on developing various methods to lower ethyl carbamate levels in food and beverages. These methods include optimizing fermentation processes and employing enzymatic, physical chemical, or chemical methods to abate EC precursors, catering to the nature of raw materials and their production conditions. This area of research is pivotal for the food industry to produce safer products and comply with regulatory standards while maintaining the quality and characteristics of the products (Weber & Sharypov, 2009).
Eigenschaften
IUPAC Name |
ethyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S/c1-4-16-13(3)12-22(17(16)23)18(24)20-11-10-14-6-8-15(9-7-14)29(26,27)21-19(25)28-5-2/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESVQUXCCFSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648530 |
Source


|
| Record name | Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate | |
CAS RN |
318515-70-7 |
Source


|
| Record name | Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pirrolin-1-carboxamido)-ethyl]-benzenesulfonyl]-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)









